REACTION_CXSMILES
|
[OH:1][C@@H:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C@@H:3]1[OH:9].C(O)(C)C.CCCCCC>C1(C)C=CC=CC=1>[OH:1][C@@H:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C@@H:3]1[OH:9].[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@H]1[C@H](C(=CC=C1)Br)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
isomer r.t.=20.1 min.
|
Duration
|
20.1 min
|
Type
|
CUSTOM
|
Details
|
isomer r.t.=21.5 min., α=1.15
|
Duration
|
21.5 min
|
Name
|
|
Type
|
product
|
Smiles
|
O[C@H]1[C@H](C(=CC=C1)Br)O
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |